molecular formula C10H12N2O2 B587176 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) CAS No. 155584-58-0

2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI)

Cat. No.: B587176
CAS No.: 155584-58-0
M. Wt: 192.218
InChI Key: OCJBYVVOIWRXOC-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) can be achieved through several methods:

Industrial Production Methods

Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are carried out in specialized reactors under controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 6th position can be oxidized to form a carbonyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

    Oxidation: Formation of 6-keto derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole
  • N,N’- (1,2-Phenyleneurea)
  • o-Phenyleneurea
  • Benzamidazole-2 (3H)-one
  • 2-Oxobenzimidazole
  • 2 (3H)-Oxobenzimidazole
  • 2-Hydroxy-1H-benzimidazole

Uniqueness

2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI) is unique due to the presence of both a hydroxy group at the 6th position and a propyl group at the 1st position. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

155584-58-0

Molecular Formula

C10H12N2O2

Molecular Weight

192.218

IUPAC Name

5-hydroxy-3-propyl-1H-benzimidazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14)

InChI Key

OCJBYVVOIWRXOC-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=CC(=C2)O)NC1=O

Synonyms

2H-Benzimidazol-2-one,1,3-dihydro-6-hydroxy-1-propyl-(9CI)

Origin of Product

United States

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